molecular formula C12H9Cl2NO3 B5628386 ethyl (E)-2-cyano-3-(3,5-dichloro-2-hydroxyphenyl)prop-2-enoate

ethyl (E)-2-cyano-3-(3,5-dichloro-2-hydroxyphenyl)prop-2-enoate

Cat. No.: B5628386
M. Wt: 286.11 g/mol
InChI Key: SYJXHPDZELOUCO-FPYGCLRLSA-N
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Description

Ethyl (E)-2-cyano-3-(3,5-dichloro-2-hydroxyphenyl)prop-2-enoate is an organic compound that belongs to the class of cyanoacrylates. These compounds are known for their applications in various fields, including adhesives, pharmaceuticals, and chemical synthesis. The presence of cyano and ester functional groups, along with halogenated aromatic rings, makes this compound particularly interesting for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (E)-2-cyano-3-(3,5-dichloro-2-hydroxyphenyl)prop-2-enoate typically involves the Knoevenagel condensation reaction. This reaction is carried out between ethyl cyanoacetate and 3,5-dichloro-2-hydroxybenzaldehyde in the presence of a base such as piperidine or pyridine. The reaction is usually conducted in an organic solvent like ethanol or methanol under reflux conditions.

Industrial Production Methods

On an industrial scale, the synthesis might involve continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion rate and minimize by-products. Purification of the final product is typically achieved through recrystallization or column chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl (E)-2-cyano-3-(3,5-dichloro-2-hydroxyphenyl)prop-2-enoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The cyano group can be reduced to an amine.

    Substitution: The chlorine atoms can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.

Major Products Formed

    Oxidation: Formation of 3,5-dichloro-2-hydroxybenzaldehyde or 3,5-dichloro-2-hydroxybenzoic acid.

    Reduction: Formation of ethyl (E)-2-amino-3-(3,5-dichloro-2-hydroxyphenyl)prop-2-enoate.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl (E)-2-cyano-3-(3,5-dichloro-2-hydroxyphenyl)prop-2-enoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential as a pharmacophore in drug design, particularly in the development of anti-inflammatory and anticancer agents.

    Industry: Utilized in the production of specialty adhesives and coatings due to its reactive functional groups.

Mechanism of Action

The mechanism of action of ethyl (E)-2-cyano-3-(3,5-dichloro-2-hydroxyphenyl)prop-2-enoate depends on its application. In biological systems, it may act by inhibiting specific enzymes or interacting with cellular receptors. The cyano group can form hydrogen bonds with active sites of enzymes, while the aromatic ring can engage in π-π interactions with protein residues. These interactions can modulate the activity of the target enzyme or receptor, leading to the desired biological effect.

Comparison with Similar Compounds

Ethyl (E)-2-cyano-3-(3,5-dichloro-2-hydroxyphenyl)prop-2-enoate can be compared with other cyanoacrylates and halogenated phenols:

    Ethyl cyanoacetate: Lacks the aromatic ring and halogen substituents, making it less reactive in certain applications.

    3,5-Dichloro-2-hydroxybenzaldehyde: Contains the aromatic ring and halogen substituents but lacks the cyano and ester groups, limiting its versatility.

    Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester, which can affect its reactivity and solubility.

Conclusion

This compound is a versatile compound with significant potential in various fields of research and industry. Its unique combination of functional groups allows it to participate in a wide range of chemical reactions, making it a valuable intermediate in organic synthesis and a promising candidate for drug development and industrial applications.

Properties

IUPAC Name

ethyl (E)-2-cyano-3-(3,5-dichloro-2-hydroxyphenyl)prop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9Cl2NO3/c1-2-18-12(17)8(6-15)3-7-4-9(13)5-10(14)11(7)16/h3-5,16H,2H2,1H3/b8-3+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYJXHPDZELOUCO-FPYGCLRLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CC1=C(C(=CC(=C1)Cl)Cl)O)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=C/C1=C(C(=CC(=C1)Cl)Cl)O)/C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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